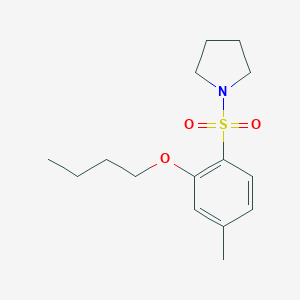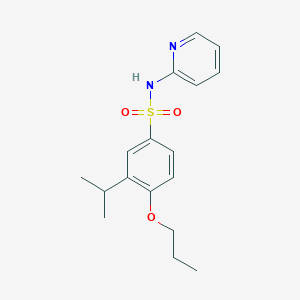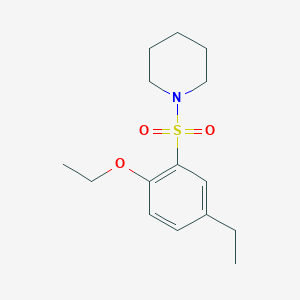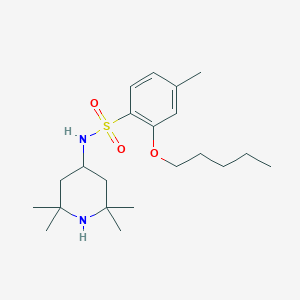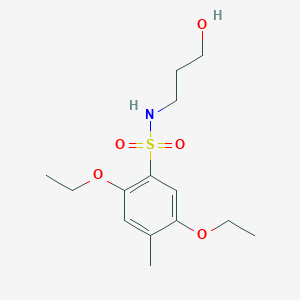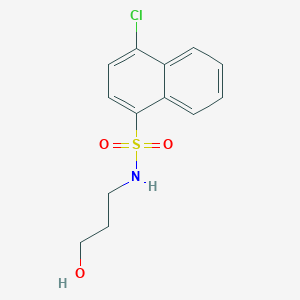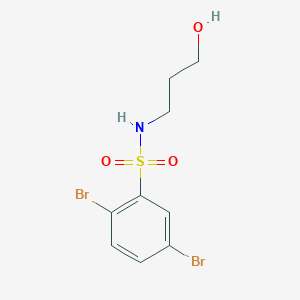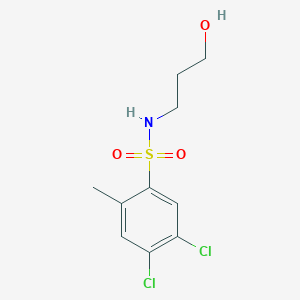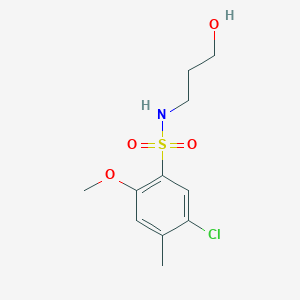
3,4-dichloro-N-isobutylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide compound that has been used extensively in scientific research. DIBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
作用机制
The mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of folic acid. This inhibition leads to the disruption of the metabolic pathways of microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory effects. 3,4-dichloro-N-isobutylbenzenesulfonamide has also been found to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
实验室实验的优点和局限性
One advantage of using 3,4-dichloro-N-isobutylbenzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, making it a versatile tool in many different areas of research. However, one limitation of using 3,4-dichloro-N-isobutylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research involving 3,4-dichloro-N-isobutylbenzenesulfonamide. One area of interest is the development of new antibiotics and antifungal drugs based on the structure of 3,4-dichloro-N-isobutylbenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide and its effects on different biological systems. Finally, 3,4-dichloro-N-isobutylbenzenesulfonamide may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
In conclusion, 3,4-dichloro-N-isobutylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. While its mechanism of action is not fully understood, 3,4-dichloro-N-isobutylbenzenesulfonamide has potential applications in the development of new antibiotics and antifungal drugs, as well as in the treatment of neurological disorders. Further research is needed to fully understand the effects of 3,4-dichloro-N-isobutylbenzenesulfonamide and its potential applications in different areas of research.
合成方法
The synthesis of 3,4-dichloro-N-isobutylbenzenesulfonamide involves the reaction of 3,4-dichloronitrobenzene with isobutylamine in the presence of a sulfonating agent. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 3,4-dichloro-N-isobutylbenzenesulfonamide for scientific research.
科学研究应用
3,4-dichloro-N-isobutylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide compounds on biological systems. 3,4-dichloro-N-isobutylbenzenesulfonamide has been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. Additionally, 3,4-dichloro-N-isobutylbenzenesulfonamide has been used in the study of enzyme inhibition and as a tool for identifying the binding sites of certain enzymes.
属性
产品名称 |
3,4-dichloro-N-isobutylbenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO2S |
分子量 |
282.19 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI 键 |
UWMXYEHZYFRSQS-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

